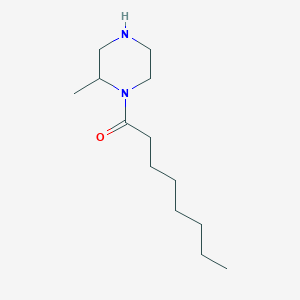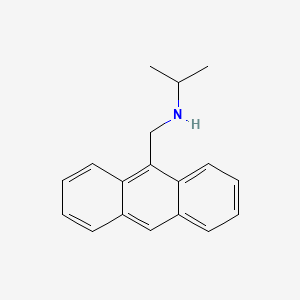
3-(3-Aminophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminophenyl)picolinic acid, or 3-APA, is an organic compound that is used in the synthesis of various compounds, such as peptides and proteins. It is also a key component in the synthesis of pharmaceuticals, pesticides, and other chemicals. 3-APA is a white crystalline solid that is soluble in water and alcohol, and is stable at room temperature. It is also known as 3-aminophenylpicolinic acid, 3-APPA, or 3-aminopyridine-3-carboxylic acid.
Wirkmechanismus
The mechanism of action of 3-APA is not well understood. However, it is believed that 3-APA acts as a chelating agent, binding to metal ions and forming complexes with them. This binding helps to stabilize the compounds and increase their solubility.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APA are not well understood. However, it has been suggested that 3-APA may have an anti-inflammatory effect and may be useful in the treatment of certain diseases. In addition, it has been suggested that 3-APA may have an antioxidant effect and may be useful in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-APA in laboratory experiments include its low cost and its ease of use. It is also a relatively stable compound and is soluble in a variety of solvents. However, it can be toxic if not handled properly and may interact with other compounds in the reaction.
Zukünftige Richtungen
Future research on 3-APA may focus on understanding its mechanism of action, exploring its potential therapeutic applications, and investigating its potential interactions with other compounds. In addition, further research may be conducted to explore the potential applications of 3-APA in the synthesis of pharmaceuticals, pesticides, and other chemicals. Finally, research may be conducted to explore the potential toxicity of 3-APA and to develop methods to reduce its toxicity.
Synthesemethoden
3-APA can be synthesized in a variety of ways. One method involves the reaction of 3-aminopyridine with acetic anhydride in the presence of a base, such as sodium carbonate. This reaction yields 3-APA as a white solid. Another method involves the reaction of 3-aminopyridine with ethyl chloroformate in the presence of a base, such as sodium carbonate. This reaction yields 3-APA as a white solid.
Wissenschaftliche Forschungsanwendungen
3-APA is used in the synthesis of various compounds, such as peptides and proteins. It is also a key component in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, 3-APA has been used as a reagent in the synthesis of peptides, proteins, and other compounds. It is also used as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQFHKJDBZAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)
![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)


![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)
![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)

![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)



